5,6-Dihydrobenz(a)anthracene-5,6-diol
Beschreibung
Eigenschaften
CAS-Nummer |
1421-78-9 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5,6-dihydrobenzo[c]anthracene-5,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |
InChI-Schlüssel |
DCXCOTLBZGXMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Andere CAS-Nummern |
32373-17-4 1421-78-9 |
Synonyme |
5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C18H14O2
- Molecular Weight : 262.3 g/mol
- CAS Number : 1421-78-9
DBA-5,6-diol is characterized by its dihydroxy structure, which plays a pivotal role in its biological activity. The compound's structure allows it to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects.
Carcinogenicity Studies
DBA-5,6-diol has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent tumor initiator when applied topically to mouse skin. In various studies, DBA-5,6-diol has shown significant activity in inducing tumors in animal models:
- Tumor Initiation : DBA-5,6-diol has been demonstrated to initiate skin tumors in mice, with studies reporting that it is more effective than its parent compound, benzo[a]anthracene (BA), under certain conditions .
- Mechanism of Action : The compound's ability to form DNA adducts through metabolic activation is crucial for its tumorigenic potential. The formation of these adducts can lead to mutations and subsequent cancer development .
Mutagenicity Testing
The mutagenic potential of DBA-5,6-diol has been evaluated using various assays:
- Bacterial Mutagenesis : Studies have shown that DBA-5,6-diol can be metabolically activated by liver microsomes to produce mutagens capable of inducing mutations in bacterial strains .
- Comparison with Other Dihydrodiols : In comparative studies with other dihydrodiols derived from PAHs, DBA-5,6-diol exhibited higher mutagenic activity than several analogs .
Case Study 1: Tumor Promotion in Mice
In a series of experiments involving newborn mice treated with DBA-5,6-diol, researchers observed a marked increase in tumor formation compared to control groups. The study highlighted the compound's ability to act as a strong initiator of skin tumors .
| Compound | Tumor Incidence (%) |
|---|---|
| DBA-5,6-diol | 24% |
| Control Group | 4% |
Case Study 2: Metabolic Activation
Research has demonstrated that DBA-5,6-diol undergoes metabolic activation more efficiently than other dihydrodiols from PAHs. This finding suggests that the structural features of DBA-5,6-diol contribute significantly to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Dibenz[a,h]anthracene-5,6-diol
- Structure : Five fused aromatic rings with hydroxyl groups at the 5,6-positions.
- Metabolism: Formed via epoxidation of DBahA by CYP1A2 and CYP2C9, followed by hydrolysis. DBahA-5,6-diol is a minor metabolite compared to its 1,2- and 3,4-diol derivatives .
- Carcinogenicity: DBahA (Group 2A carcinogen) is more potent than BaA, but its 5,6-diol is less tumorigenic than its 1,2- and 3,4-diols in murine models .
Benz[a]anthracene-3,4-diol
- Structure : Hydroxyl groups at the 3,4-positions of BaA.
- Carcinogenicity: Highly tumorigenic; induces pulmonary adenomas in 96% of mice at 22 weeks, unlike the 5,6-diol .
Table 1: Comparison of PAH Dihydrodiols
Functional Analogs: 5,6-Dihydroxyindole
5,6-Dihydroxyindole (5,6-DHI) shares structural motifs (two hydroxyl groups on an aromatic ring) but differs in biological role:
- Structure: Indole ring with hydroxyl groups at 5,6-positions (C₈H₇NO₂; MW 149.15) .
- Function: Precursor to melanin via oxidative polymerization; used in non-toxic hair dyes .
- Physicochemical Properties: Density: 1.51 g/cm³ Solubility: Soluble in DMF (10 mg/mL), ethanol (10 mg/mL) Melting Point: 140°C (decomposes)
Contrast with PAH Diols: Unlike PAH diols, 5,6-DHI lacks carcinogenicity and is utilized in consumer products due to its benign safety profile .
Alkylated Derivatives: 7,12-Dimethylbenz(a)anthracene (DMBA)
DMBA is a methylated PAH with enhanced carcinogenic potency:
- Structure : BaA with methyl groups at 7- and 12-positions (C₂₀H₁₆; MW 256.34) .
- Carcinogenicity: A potent tumor initiator; induces mammary tumors in rodents at nanomolar doses .
- Metabolism : Preferentially metabolized to 3,4-diol-1,2-epoxide, a highly DNA-reactive species .
Key Difference: Methylation at bay regions (e.g., 7,12-positions) drastically increases carcinogenicity compared to unmodified BaA or its diols .
Q & A
Q. What are the primary metabolic pathways of 5,6-Dihydrobenz(a)anthracene-5,6-diol in mammalian systems?
The compound is metabolized via cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP2B6) in liver microsomes, forming stereospecific trans-diols enriched in R,R-enantiomers. To study this, use Aroclor 1254-induced rat liver microsomes or human liver microsomes, and employ chiral chromatography to resolve enantiomers .
Q. What experimental models are recommended for studying the metabolism of this compound?
Key models include:
- Rat liver homogenates : Induce with 3-methylcholanthrene or phenobarbital to enhance CYP activity.
- Human liver microsomes : Screen across multiple donors to account for inter-individual variability in enzyme expression.
- Reconstituted CYP systems : Purify CYP1A2 or CYP2C9 to isolate specific metabolic contributions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use a Class I, Type B biological safety hood for mixing/handling.
- Employ HEPA-filtered vacuums for cleanup to avoid airborne particulate dispersion.
- Follow OSHA PPE standards (29 CFR 1910.132), including gloves and lab coats. Avoid dry sweeping; use wet methods for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes of diol formation across metabolic systems?
Q. Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Activity Level | Model System | Reference |
|---|---|---|---|
| CYP1A2 | High | Human Liver Microsomes | |
| CYP2C9 | High | Human Liver Microsomes | |
| CYP2B6 | Moderate | Human Liver Microsomes |
Q. Table 2: DNA Adducts and Detection Methods
| Adduct Type | Detection Method | Model System | Reference |
|---|---|---|---|
| anti-3,4-diol-1,2-oxide-deoxyguanosine | 32P-postlabeling | Mouse Skin | |
| anti-8,9-diol-10,11-oxide-deoxyguanosine | LC-MS/MS | Hamster Cells |
Notes for Experimental Design
- Stereochemical Analysis : Always include racemic standards for quantification.
- Negative Controls : Use microsomal preparations without NADPH to confirm enzyme-dependent metabolism.
- Data Reproducibility : Replicate experiments across 3–5 liver donors or microsome batches to ensure robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
